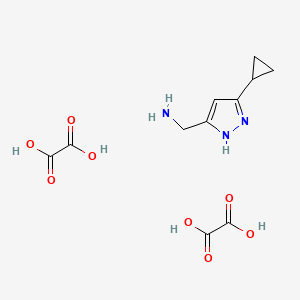![molecular formula C18H23N3O3 B2453777 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-(3-methylphenyl)acetamide CAS No. 1574637-59-4](/img/structure/B2453777.png)
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 2,4-dioxo-1,3-diazaspiro[4.5]decane, which is a type of spiro compound. Spiro compounds are organic compounds with two or more rings that share a single atom . The “2,4-dioxo” indicates the presence of two carbonyl (C=O) groups at the 2nd and 4th positions of the diazaspirodecane ring. The “N-methyl-N-(3-methylphenyl)acetamide” part suggests the presence of an acetamide group that is substituted with a methyl group and a 3-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the diazaspirodecane ring, which would have a three-dimensional, rigid structure due to the spiro configuration. The presence of the two carbonyl groups would add polarity to the molecule, and the acetamide group would likely be involved in hydrogen bonding .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would have certain physical and chemical properties. For example, the presence of the carbonyl and acetamide groups suggests that it would have some degree of polarity and could participate in hydrogen bonding. The spiro configuration would give the compound a certain degree of rigidity .Aplicaciones Científicas De Investigación
Antihypertensive Activity
Research has shown that compounds structurally related to 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-(3-methylphenyl)acetamide exhibit significant antihypertensive properties. For instance, a study by Caroon et al. (1981) explored a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with substitutions that demonstrated notable antihypertensive effects in rats. These compounds were primarily alpha-adrenergic blockers, with some showing specific antagonism towards alpha 1- or alpha 2-adrenoceptors (Caroon et al., 1981).
Anticonvulsant Activity
Another significant area of research is the anticonvulsant potential of related compounds. For example, El Kayal et al. (2022) synthesized derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and evaluated them for anticonvulsant activity. Despite limited success in this study, it highlighted the pharmacophore role of the cyclic amide fragment in anticonvulsant activity (El Kayal et al., 2022).
Glucagon Receptor Antagonism
Research by Demong et al. (2014) on spiroimidazolone-based compounds, closely related to the chemical structure , has revealed potent antagonism of the human glucagon receptor (hGCGR). This antagonism has implications for glucose level regulation and potential applications in treating conditions like diabetes (Demong et al., 2014).
Antioxidant and Anti-Inflammatory Properties
Koppireddi et al. (2013) investigated N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides for their anti-inflammatory and antioxidant properties. These findings are relevant as they open avenues for the application of related compounds in treating oxidative stress and inflammation-related disorders (Koppireddi et al., 2013).
Antibacterial Activity
Borad et al. (2015) conducted research on derivatives of 2,4'-dioxospiro[indoline-3, 2'-thiazolidin]-3'-yl compounds, demonstrating potent antibacterial activity. This suggests potential applications of structurally similar compounds in developing new antibacterial agents (Borad et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-methyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13-7-6-8-14(11-13)20(2)15(22)12-21-16(23)18(19-17(21)24)9-4-3-5-10-18/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQYRRDCMFNHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

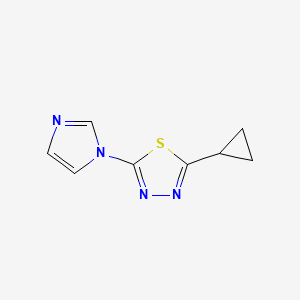


![3-(5-chlorothiophen-2-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2453698.png)
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453699.png)
![2-hydroxydibenzo[b,e]oxepin-11(6H)-one](/img/structure/B2453700.png)
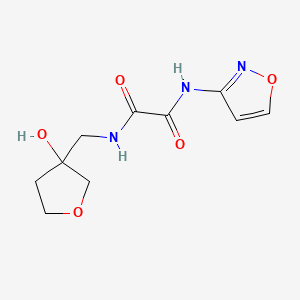

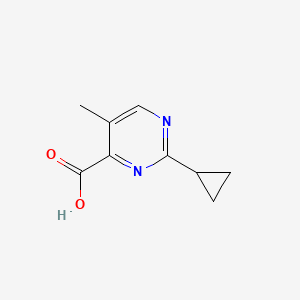

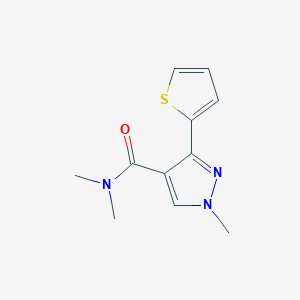
![3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453714.png)
